Camptothecin sodium

Description

Historical Context of Camptothecin (B557342) Discovery and Early Research Significance

The journey of camptothecin, a pivotal compound in cancer research, began with a systematic screening of natural products for potential anticancer drugs. wikipedia.org This exploration led to a significant discovery that would shape a new class of therapeutic agents.

In 1966, Monroe E. Wall and Mansukh C. Wani, through a process known as 'bioactivity-directed fractionation', isolated Camptothecin (CPT) from the bark and stem of Camptotheca acuminata, a tree native to China and sometimes referred to as the "Happy Tree". wikipedia.orgacs.orgnbinno.comcore.ac.uk This plant was already in use in traditional Chinese medicine. wikipedia.orgnbinno.com The isolation process involved iteratively purifying crude plant extracts and testing the resulting fractions for bioactivity until the pure, active compound was identified. acs.orgacs.org

Initial research quickly established CPT's potent anticancer properties. nbinno.com Early preclinical studies demonstrated significant activity against various cancer cell lines, including mouse leukemia L-1210. acs.orggoogle.comumn.edu The compound showed a remarkable ability to inhibit solid tumors in animal models, sparking considerable interest in its therapeutic potential. phcogrev.com The mechanism of action was later identified as the inhibition of DNA topoisomerase I, an enzyme essential for DNA replication and transcription. nbinno.comaphios.com By stabilizing the complex between the enzyme and DNA, CPT prevents the re-ligation of DNA strands, leading to DNA damage and inducing programmed cell death in rapidly dividing cancer cells. nbinno.com

Despite the promising initial findings, the transition of camptothecin from a laboratory compound to a clinical candidate was fraught with significant challenges. nbinno.com The primary obstacles were its extremely poor water solubility and the inherent instability of its chemical structure under physiological conditions. core.ac.ukaphios.comnih.govmdpi.com

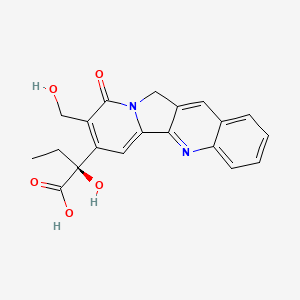

Camptothecin's antitumor activity is critically dependent on its pentacyclic structure, specifically the α-hydroxy-lactone ring (E-ring). researchgate.netacs.org This lactone ring is susceptible to a reversible, pH-dependent hydrolysis. nih.govaacrjournals.org At an acidic pH (below 7), the active, closed-lactone form is favored. nih.gov However, at a physiological pH of 7.4, the equilibrium shifts dramatically toward an open-ring, inactive carboxylate form. researchgate.netaacrjournals.orgresearchgate.net This inactive form has been found to have considerably lower antitumor potential. mdpi.com Furthermore, the inactive carboxylate form binds with high affinity to human serum albumin, which further shifts the equilibrium away from the active lactone form in the bloodstream, reducing the concentration of the active compound. aphios.comnih.govnih.gov This instability and poor solubility complicated its formulation for administration in clinical settings. nbinno.comacs.org

Evolution of Camptothecin Sodium as a Research Compound

To overcome the profound water insolubility of the parent camptothecin, researchers developed a water-soluble version for early clinical trials: the sodium salt of camptothecin. phcogrev.comnih.govmdpi.com This was achieved by opening the essential lactone ring with sodium hydroxide (B78521) to create the sodium carboxylate form. phcogrev.comacs.org While this successfully addressed the formulation issue by making the compound soluble in water, it introduced a new and critical problem. nih.govacs.org

The water-soluble sodium salt was, by its nature, the ring-opened carboxylate form of the molecule. aphios.comnih.gov As subsequent research confirmed, this open-ring form is significantly less active than the closed-lactone form of camptothecin. mdpi.com Definitive studies later showed that the sodium salt was only about 10% as active as the parent CPT in preclinical assays. phcogrev.com

Interactive Data Table: Comparison of Camptothecin Forms

| Feature | Camptothecin (Lactone Form) | This compound (Carboxylate Form) |

| Water Solubility | Very Poor core.ac.ukaphios.com | High phcogrev.comnih.gov |

| Lactone E-Ring | Closed (Intact) nih.gov | Open aphios.comacs.org |

| State at Physiological pH (7.4) | Unstable, hydrolyzes to open form researchgate.netaacrjournals.org | Predominant form nih.gov |

| Relative Antitumor Activity | High mdpi.com | Low (~10% of lactone form) phcogrev.com |

| Binding to Human Serum Albumin | Low Affinity nih.gov | High Affinity aphios.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-[8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-2-20(27,19(25)26)14-8-16-17-12(9-22(16)18(24)13(14)10-23)7-11-5-3-4-6-15(11)21-17/h3-8,23,27H,2,9-10H2,1H3,(H,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARNOWGPKQIWFT-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187675 | |

| Record name | NSC 100880 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34079-22-6 | |

| Record name | NSC 100880 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 100880 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMPTOTHECINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EXB349FJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches for Camptothecin (B557342) and its Analogues

The total synthesis of camptothecin and its derivatives has been a formidable challenge for organic chemists, driving the innovation of new synthetic methods. Key goals in this area include the stereoselective construction of the C-20 hydroxyl group and the development of efficient and scalable routes.

Asymmetric Total Synthesis of (S)-Camptothecin

The biological activity of camptothecin resides exclusively in the (S)-enantiomer. Consequently, the development of asymmetric total syntheses to selectively produce (S)-Camptothecin has been a major focus of research. A variety of strategies have been successfully employed to establish the crucial C-20 stereocenter.

One notable approach involves the use of a chiral auxiliary. For instance, an asymmetric eight-step total synthesis of (20S)-camptothecin has been reported that utilizes (2R,5R)-2-tert-butyl-5-ethyl-1,3-dioxolan-4-one as a chiral auxiliary to direct a key Michael addition step, thereby establishing the correct stereochemistry at C-20. researchgate.net Another strategy employs an organocatalyzed asymmetric α-hydroxylation of a lactone precursor, which has been shown to provide the desired tricyclic hydroxylactone intermediate in high yield and enantioselectivity. researchgate.net Furthermore, the Sharpless asymmetric dihydroxylation has been a key step in another efficient synthesis, establishing the stereocenter of (20S)-camptothecin from a 4-(but-1-en-2-yl) pyridine (B92270) derivative. researchgate.net

Concise and Scalable Synthetic Pathways

For the practical application and further development of camptothecin analogues, concise and scalable synthetic routes are of paramount importance. Researchers have focused on developing efficient methods that minimize step counts and avoid costly purification techniques.

Domino reactions have also been effectively utilized to streamline the synthesis. For example, a concise total synthesis of racemic camptothecin features a domino reaction consisting of a Heck reaction and an aza-intramolecular Michael addition to construct the C ring in a single step. researchgate.net This approach significantly reduces the number of synthetic operations required to assemble the core structure of camptothecin.

Semi-synthetic Derivatization Strategies

Semi-synthesis, which involves the chemical modification of the natural product, has been a highly fruitful approach for generating a vast array of camptothecin analogues. These modifications are often aimed at improving the compound's physicochemical properties and therapeutic index.

Modifications for Enhanced Research Utility and Stability

A significant challenge with camptothecin is the instability of its active lactone E-ring, which is prone to hydrolysis to the inactive carboxylate form under physiological conditions. researchgate.net To address this, various semi-synthetic modifications have been explored to enhance lactone stability. Esterification of the 20-hydroxyl group is one such strategy that can increase the stability of the lactone ring. cabidigitallibrary.org For example, the attachment of a linker to the 20-hydroxy position has been shown to keep the lactone ring from opening. researchgate.net

Another approach to improve stability and research utility involves the creation of homocamptothecins, where the six-membered α-hydroxylactone is replaced with a seven-membered β-hydroxylactone. This modification results in a less reactive lactone with enhanced stability and decreased protein binding in human plasma, while retaining the desired biological activity. nih.gov

Furthermore, the development of lipophilic derivatives through semi-synthesis has been pursued to improve properties such as oral availability. nih.gov Macromolecular chemical modifications and nanotechnological formulations have also been employed to improve the solubility and reduce the toxicity of camptothecin and its analogues, thereby enhancing their utility for research and therapeutic development. benthamscience.com

Structure-Activity Relationships (SAR) in Camptothecin Analogues

Extensive structure-activity relationship (SAR) studies have been conducted to elucidate the key structural features of camptothecin that are essential for its biological activity. These studies have provided crucial insights for the design of new and more effective analogues.

Importance of the E-ring Lactone Form and S-Configuration at C-20

Two of the most critical structural features for the activity of camptothecin are the intact α-hydroxy lactone in the E-ring and the (S)-configuration at the C-20 stereocenter. cabidigitallibrary.org The lactone form is significantly more potent than the open-ring carboxylate form. researchgate.netepo.org The E-ring lactone is considered essential for the ability of camptothecin to inhibit topoisomerase I. researchgate.net

The (S)-configuration at C-20 is absolutely required for activity, with the (R)-isomer being inactive. epo.org The 20-hydroxyl group in the (S)-configuration is believed to play a crucial role in stabilizing the ternary complex formed between camptothecin, topoisomerase I, and DNA. This stabilization is thought to occur through the formation of a hydrogen bond between the hydroxyl group and the enzyme-DNA complex. cabidigitallibrary.org

Role of the Pentacyclic Ring System Planarity

The planar architecture of the pentacyclic ring system of camptothecin is a crucial structural feature for its biological activity. researchgate.net This planarity facilitates the molecule's ability to intercalate into the DNA double helix at the site of the topoisomerase I-DNA covalent complex. This intercalation is a key step in the mechanism of action, leading to the stabilization of the cleavable complex, which ultimately results in tumor cell death.

The essential structural features for the activity of camptothecin analogues include the planarity of the five-membered ring system, alongside the α-hydroxy lactone ring, the pyridone moiety of the D-ring, the lactone moiety of the E-ring, and the conformation at the C-20 position. cabidigitallibrary.org Any significant deviation from this planar structure can lead to a decrease or complete loss of antitumor activity. For instance, the deaza derivative of camptothecin, which is expected to maintain a similar shape and planarity, was found to be approximately 60-fold less efficient as a topoisomerase I inhibitor, highlighting the subtle electronic and structural requirements for optimal activity. acs.org

Modifications of A, B, C, D, and E Rings and Their Impact on Biological Activity

The pentacyclic structure of camptothecin, designated as rings A, B, C, D, and E, has been a focal point for extensive structure-activity relationship (SAR) studies aimed at improving efficacy, solubility, and stability. nih.govnih.gov

A and B Rings: Modifications on the A and B rings, which form the quinoline (B57606) moiety, have been found to be well-tolerated and have led to the development of clinically approved drugs. acs.orgslideshare.net Substitutions at positions 7, 9, 10, and 11 can significantly influence the compound's properties.

Position 7: Introduction of an ethyl group at the 7-position, as seen in SN-38 (7-ethyl-10-hydroxycamptothecin), has been shown to enhance antitumor activity. nih.gov Lipophilic moieties at this position can also be introduced. nih.gov

Positions 9 and 10: Substitutions at these positions are also tolerated and can substantially increase anticancer activity. nih.gov For example, a hydroxyl group at position 10 is a key feature of the potent derivative SN-38 and is important for increasing water solubility. nih.gov The addition of a 10,11-methylenedioxy group to the A ring has been shown to increase activity. acs.org

Position 11: A fluorine substituent at the C11 position typically increases cytotoxicity several-fold. acs.org

The following table summarizes the impact of various substitutions on the A and B rings:

| Ring | Position of Modification | Substituent | Impact on Biological Activity | Reference Compound(s) |

| A | 10 | -OH | Enhances stability of cleavable complexes | SN-38 |

| A | 10, 11 | -OCH₂O- | Increases activity | Not specified |

| B | 7 | -C₂H₅ | Enhances antitumor activity | SN-38 |

| B | 9 | -NO₂ | Prodrug, converts to active 9-AC | Rubitecan |

| B | 9 | -NH₂ | Active metabolite | 9-Aminocamptothecin (B1664879) |

C and D Rings: In contrast to the A and B rings, modifications to the C and D rings generally lead to a significant reduction or complete loss of cytotoxic activity. acs.orgslideshare.net The pyridone moiety of the D-ring is considered essential for antitumor activity. cabidigitallibrary.orgnih.gov The available sites for substitution on these rings are limited to positions 5 and 14. acs.org Substitution at the 5-position of the C ring by groups such as acetoxy or alkoxy has been reported to reduce activity. acs.org Similarly, substitution at the C-14 of the D-ring with a methyl ester group generally diminishes antitumor activity. acs.org

E Ring: The α-hydroxy lactone E-ring is a critical pharmacophore for the biological activity of camptothecin. cabidigitallibrary.org The integrity of this ring and the specific stereochemistry at the C-20 position are paramount.

Stereochemistry at C-20: The (S)-configuration at the C-20 chiral center is essential for activity. The (R)-isomer is inactive. acs.orgslideshare.net

Lactone Integrity: The closed lactone form is the active species. researchgate.net Under physiological conditions, this ring is susceptible to hydrolysis, opening to an inactive carboxylate form. acs.orgresearchgate.net

Modifications: Any changes, such as replacement of the lactone with a lactam, reduction of the lactone, or removal of the 20-hydroxyl group, lead to inactivation of the molecule. acs.orgnih.gov However, the development of homocamptothecin, which contains a seven-membered β-hydroxylactone ring, has shown that this modification can lead to enhanced stability and potent topoisomerase I inhibitory activity. aacrjournals.org

The table below outlines the effects of modifications to the E ring:

| Ring | Position of Modification | Modification | Impact on Biological Activity | Reference Compound(s) |

| E | 20 | Inversion of stereochemistry (R-configuration) | Inactive | (20R)-Camptothecin |

| E | - | Replacement of lactone with lactam | Inactive | Not specified |

| E | - | Reduction of lactone | Inactive | Not specified |

| E | 20 | Removal of -OH group | Inactive | 20-Deoxycamptothecin |

| E | - | Expansion to a seven-membered β-hydroxylactone | Enhanced stability and potent activity | Homocamptothecin |

Iii. Molecular and Cellular Mechanisms of Action

DNA Topoisomerase I (Topo I) as the Primary Molecular Target

The principal molecular target of camptothecin (B557342) sodium and its parent compound, camptothecin, is the enzyme DNA Topoisomerase I (Topo I) iiarjournals.orgnih.gov. Topo I is a crucial enzyme responsible for managing DNA topology, a process vital for DNA replication, transcription, recombination, and repair. It achieves this by introducing transient single-strand breaks in DNA, allowing for the relaxation of torsional stress, and then rejoining the broken strands nih.govspandidos-publications.com.

Camptothecin sodium, through its active camptothecin moiety, exerts its inhibitory effect by specifically targeting the religation step of the Topo I catalytic cycle toku-e.comiiarjournals.orgnih.govnih.govportlandpress.comnih.gov. The drug reversibly binds to the transient covalent intermediate formed between Topo I and the nicked DNA strand, known as the "cleavable complex" cancernetwork.comiiarjournals.orgnih.govportlandpress.comnih.govcore.ac.ukoup.com. This binding stabilizes the complex, effectively preventing Topo I from resealing the DNA break nih.govnih.gov. The stabilization of these cleavable complexes is a critical step in the drug's mechanism and can be sequence-dependent oup.com.

The interaction of this compound with Topo I and DNA results in the formation of a stable ternary complex, comprising the drug, the enzyme, and the DNA molecule nih.govnih.gov. This complex formation is dependent on the presence of both Topo I and DNA, as camptothecin shows minimal binding affinity to either component in isolation nih.gov. Structural analyses reveal that the camptothecin molecule intercalates between the DNA base pairs adjacent to the cleavage site, forming stabilizing hydrogen bonds and hydrophobic interactions with both the enzyme and the DNA nih.govresearchgate.net. Specifically, the E-ring of camptothecin is oriented towards the minor groove, while the A-ring faces the major groove, facilitating this intricate binding nih.govresearchgate.net.

Cellular Consequences of Topo I Inhibition

The stabilization of the Topo I-DNA cleavable complex by this compound triggers a cascade of cellular events that ultimately lead to cell death. These consequences are largely S-phase specific, as they depend on the presence of active DNA replication cancernetwork.comspandidos-publications.comnih.govmolbiolcell.org.

The stabilized ternary complexes act as formidable obstacles for the DNA replication machinery nih.gov. When a replication fork encounters a camptothecin-stabilized Topo I-DNA complex during DNA synthesis, the transient single-strand break is converted into a lethal, irreversible double-strand break (DSB) cancernetwork.comiiarjournals.orgspandidos-publications.comnih.govoup.commolbiolcell.orgaacrjournals.orgnih.gov. This collision-induced DNA damage is the primary cytotoxic lesion induced by this compound and its analogs cancernetwork.comiiarjournals.orgspandidos-publications.comnih.govoup.commolbiolcell.orgnih.gov. The resulting stalled and collapsed replication forks generate significant DNA damage, initiating a cellular stress response.

The accumulation of replication-associated DNA double-strand breaks triggers cellular checkpoints, leading to cell cycle arrest embopress.orgspandidos-publications.com. This compound is known to induce cell cycle arrest primarily in the S-phase and the G2/M phase aacrjournals.orgembopress.orgspandidos-publications.comnih.govmdpi.comnih.govresearchgate.net. This arrest is a crucial mechanism that either allows time for DNA repair or signals the cell to initiate apoptotic pathways. For instance, experimental studies have shown that treatment with 4 μM camptothecin can induce a significant G2/M phase arrest, with approximately 55% of treated cells accumulating in this phase researchgate.net.

Table 1: Camptothecin-Induced G2/M Phase Cell Cycle Arrest

| Concentration | Cell Line(s) | Arrested Cells (%) | Reference |

|---|

The sustained DNA damage and cell cycle perturbation caused by this compound ultimately lead to the activation of programmed cell death, or apoptosis spandidos-publications.comaacrjournals.orgmdpi.comnih.govspandidos-publications.comarvojournals.org. This process is mediated by complex signaling cascades involving key apoptotic regulators. Central to this pathway is the activation of effector caspases, such as caspase-3 and caspase-9, which dismantle cellular components nih.govspandidos-publications.comarvojournals.org. This activation is often accompanied by the release of cytochrome c from mitochondria and alterations in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins nih.govspandidos-publications.comarvojournals.org. The cellular response to DNA damage, including the activation of tumor suppressor proteins like p53, also contributes to the initiation of apoptotic pathways spandidos-publications.com.

Iv. Preclinical Efficacy and Mechanistic Studies in in Vitro and in Vivo Models

Preclinical Pharmacokinetic and Biotransformation Research

In Vitro Metabolic Stability and Metabolite Identification

Understanding how a compound is metabolized in vitro provides foundational insights into its stability and the potential formation of active or inactive byproducts. Studies involving liver microsomes and hepatocytes are standard for evaluating the metabolic fate of drug candidates.

While specific in vitro metabolic stability data for camptothecin (B557342) sodium itself are not extensively detailed in the provided search results, general camptothecin (CPT) metabolism has been investigated. Camptothecin, in general, is known to exist in equilibrium between its active lactone form and an inactive carboxylate form. This equilibrium is pH-dependent, with the lactone form being favored in acidic conditions and the carboxylate form at neutral or alkaline pH nih.govportico.orgnih.govacs.org. Hydrolysis of the lactone ring leads to a loss of activity nih.govportico.org.

Research on related camptothecin derivatives, such as exatecan, indicates that in vitro metabolism in human liver microsomes primarily involves C-10 oxidation, with CYP3A4 identified as a key enzyme responsible for this transformation aacrjournals.orgaacrjournals.org. Studies on 9-aminocamptothecin (B1664879) (9-AC) have shown biotransformation to dihydroxy-9-AC (M1) and monohydroxy-9-AC (M2), with rat liver microsomes exhibiting higher enzymatic efficiency for these transformations compared to human liver microsomes researchgate.net. These findings suggest that enzymatic oxidation and hydroxylation are significant metabolic pathways for camptothecin analogs.

The identification of specific metabolites for camptothecin sodium is crucial for understanding its complete pharmacokinetic and pharmacodynamic profile. However, the direct identification and quantification of metabolites specifically derived from this compound in vitro are not explicitly detailed in the provided search snippets.

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo pharmacokinetic studies in animal models are essential for characterizing how a drug is absorbed, distributed, metabolized, and eliminated in a living organism. These studies help predict human pharmacokinetics and inform dosing strategies. Data from various animal models, including rats, mice, and dogs, have been reported for camptothecin and its derivatives.

Pharmacokinetic Parameters in Rats:

Studies investigating camptothecin (CPT) and its derivatives in rats have provided key pharmacokinetic parameters. For instance, after intravenous (IV) administration of 9-nitro-20(S)-camptothecin (9-NC) to rats, pharmacokinetic parameters were dose-dependent, with half-lives (t1/2) ranging from 0.5 to 0.7 hours and clearance (CLtot) remaining relatively constant across different doses psu.edu. Oral administration of 9-NC in rats showed rapid absorption, with a Tmax of 0.3 hours and a mean Cmax of 203 µg/L at a dose of 3 mg/kg, and an absolute oral bioavailability of 14.6% psu.edu.

Another study comparing camptothecin (CPT) in its lactone and sodium carboxylate forms in rats found that plasma concentrations and AUC values for the lactone form were significantly higher after dosing with CPT compared to its sodium salt (Na-CPT) nih.gov. This suggests that the sodium salt might have altered conversion to the active lactone form in vivo compared to predictions from in vitro data nih.gov.

A study on camptothecin encapsulated in polymeric nanoparticles in rats reported pharmacokinetic parameters for free camptothecin after oral administration. The Tmax was 0.5 ± 0.1 hours, Cmax was 135.1 ± 12.5 ng/mL, and AUC was 187.8 ± 58.2 ng·h/mL, with a half-life (t1/2) of 0.8 ± 0.0 hours japsonline.com.

Pharmacokinetic Parameters in Mice:

In mice, studies have compared the pharmacokinetic profiles of camptothecin (CA) and its derivatives. For example, 9-aminocamptothecin (AC) exhibited a significantly reduced volume of distribution (Vz) and an enhanced rate of elimination, with a half-life (t1/2,z) of 1.4 hours, compared to CA which had a half-life of 24.6 hours nih.gov.

Pharmacokinetic Parameters in Dogs:

Studies involving dogs have also been conducted, particularly concerning derivatives like SN-38. For liposome-entrapped SN-38 (LE-SN38) in dogs, the elimination half-life (t1/2) ranged from 1.38 to 6.42 hours, with a volume of distribution (Vdss) between 1.69 to 5.01 L/kg iiarjournals.org.

Conversion of 9-Nitro-20(S)-camptothecin (9-NC) to 9-Amino-20(S)-camptothecin (9-AC):

Research has shown that 9-nitro-20(S)-camptothecin (9-NC) converts to 9-amino-20(S)-camptothecin (9-AC) in humans, dogs, and mice nih.govcapes.gov.br. In dogs, after an oral dose of 1.0 mg/kg 9-NC, the maximum concentration for 9-NC was 19.1 ng/mL at 0.7 hours with a half-life of 6.4 hours. The maximum concentration of 9-AC in the same dog was 9.2 ng/mL at 2.9 hours with a half-life of 21.1 hours nih.govcapes.gov.br.

Summary of Pharmacokinetic Data:

The pharmacokinetic profiles of camptothecin and its derivatives vary significantly based on the specific compound and the animal model. Key parameters such as Cmax, Tmax, AUC, and half-life are critical for understanding drug exposure and predicting efficacy.

| Animal Model | Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL or µg/L) | AUC (ng·h/mL or µg·h/mL) | t1/2 (h) | Reference |

| Rat | 9-NC | Oral | 3 | 0.3 | 203 µg/L | 269 h·µg/L | 1.7 | psu.edu |

| Rat | CPT | Oral | 5 | 0.5 ± 0.1 | 135.1 ± 12.5 | 187.8 ± 58.2 | 0.8 ± 0.0 | japsonline.com |

| Rat | 9-NC | IV | 1.5 | N/A | N/A | 633 h·µg/L | 0.5 ± 0.1 | psu.edu |

| Mouse | 9-NC | Oral | 4.1 | 0.1 | 732 µg/L | 441 µg·h/mL | 10.0 | nih.govcapes.gov.br |

| Dog | 9-NC | Oral | 1.0 | 0.7 | 19.1 ng/mL | 186 ng·h/mL | 6.4 | nih.govcapes.gov.br |

| Dog | 9-AC | Oral | N/A | 2.9 | 9.2 ng/mL | 310 ng·h/mL | 21.1 | nih.govcapes.gov.br |

| Mouse | AC | Oral | N/A | 0.5 | 0.618 µg/mL | N/A | 1.4 | acs.org |

| Dog | LE-SN38 | IV | N/A | N/A | N/A | N/A | 1.38-6.42 | iiarjournals.org |

Note: N/A indicates data not available or not directly comparable in the provided snippets.

V. Mechanisms of Cellular Resistance to Camptothecin Sodium

Topoisomerase I Alterations

Alterations in the structure, expression, or activity of DNA topoisomerase I are a primary mechanism of resistance to camptothecins. nih.govaacrjournals.org These changes can prevent the drug from effectively stabilizing the Topo I-DNA cleavable complex, which is the crucial first step in its cytotoxic action.

Reduced Topo I Activity or Expression Levels

A reduction in the cellular levels of Topo I protein or a decrease in its catalytic activity can lead to camptothecin (B557342) resistance. aacrjournals.orgaacrjournals.org Cells with lower amounts of the Topo I enzyme present fewer targets for the drug, resulting in the formation of fewer cytotoxic ternary complexes (Topo I-DNA-drug). aacrjournals.org This quantitative resistance mechanism has been observed in various cancer cell lines.

For instance, a camptothecin-resistant human nasopharyngeal carcinoma cell line, CPT30, exhibited a 40% decrease in Topo I protein expression and a 30% reduction in mRNA levels compared to the parental HONE-1 cell line. aacrjournals.org This reduction in protein levels correlated with a 70% decrease in Topo I catalytic activity. aacrjournals.org This demonstrates that both quantitative and qualitative changes in Topo I contribute to the development of resistance. aacrjournals.org Another mechanism involves the proteasomal degradation of Topo I, which can be triggered by the formation of the cleavable complex. oncotarget.com A rapid rate of Topo I degradation following drug exposure is linked to camptothecin resistance, as it effectively removes the drug's target. oncotarget.com

Topo I Mutations Leading to Drug Resistance

Qualitative changes in the Topo I enzyme, primarily through mutations in the TOP1 gene, represent another significant resistance mechanism. researchgate.netspringermedizin.despandidos-publications.com These mutations can reduce the enzyme's affinity for camptothecin or alter its catalytic cycle, thereby preventing the stabilization of the cleavable complex. springermedizin.denih.gov

Another study identified a novel E418K mutation in a camptothecin-resistant nasopharyngeal carcinoma cell line. aacrjournals.org In highly resistant colon cancer sublines, multiple missense mutations were found, including Gly365Ser, Gly717Arg, and Gln421Arg. spandidos-publications.com These findings indicate that specific point mutations can confer high levels of resistance by altering the interaction between the drug, the enzyme, and DNA. aacrjournals.orgspandidos-publications.com

Table 1: Examples of Topoisomerase I Mutations Conferring Camptothecin Resistance

| Mutation | Cell Line | Location in Topo I | Reference |

|---|---|---|---|

| E418K | CPT30, CPT30R (Nasopharyngeal Carcinoma) | Core Domain | aacrjournals.org |

| p.L617I | HCT116-SN50 (Colon Cancer) | Core Subdomain III | springermedizin.denih.gov |

| p.R621H | HCT116-SN6 (Colon Cancer) | Core Subdomain III | springermedizin.denih.gov |

| p.E710G | HCT116-A2 (Colon Cancer) | Linker Domain | springermedizin.denih.gov |

| Gly365Ser | DLDSNR6 (Colon Cancer) | Core Domain | spandidos-publications.com |

| Gly717Arg | SNRA311E, SNRD16F (Colon Cancer) | C-terminal Domain | spandidos-publications.com |

| Gln421Arg | SNRD16F (Colon Cancer) | Core Domain | spandidos-publications.com |

Drug Transport Mechanisms

The intracellular concentration of camptothecins is a critical determinant of their cytotoxicity. Mechanisms that either reduce drug uptake or increase its removal from the cell can lead to significant resistance. nih.govnih.gov

Reduced Intracellular Drug Accumulation

Decreased accumulation of camptothecin within the cancer cell is a well-established resistance mechanism. nih.govresearchgate.net While some studies on specific resistant cell lines have not observed a difference in intracellular drug accumulation compared to sensitive parental lines aacrjournals.org, others have linked resistance to a novel mechanism for decreased drug accumulation. aacrjournals.org This reduction limits the amount of drug available to interact with its Topo I target, thereby diminishing its therapeutic effect.

Increased Drug Efflux mediated by ABC Transporters (e.g., MDR, MXR)

A primary cause of reduced intracellular drug accumulation is the increased efflux of the drug out of the cell, often mediated by ATP-binding cassette (ABC) transporters. nih.govsigmaaldrich.cnfrontiersin.org These membrane proteins act as energy-dependent pumps that actively extrude a wide range of substances, including many anticancer drugs, from the cell. sigmaaldrich.cnnih.gov

Several ABC transporters have been implicated in camptothecin resistance:

P-glycoprotein (P-gp/MDR1/ABCB1) : This is one of the most well-studied MDR proteins and has been shown to transport some camptothecin analogues, contributing to resistance. nih.govnih.gov

Multidrug Resistance-Associated Proteins (MRPs/ABCCs) : Members of this subfamily, such as MRP1 (ABCC1) and MRP2 (ABCC2), can transport camptothecins and their metabolites. nih.govsemanticscholar.org MRP1 is known to transport a broad range of drugs including camptothecins. semanticscholar.org Studies have provided experimental evidence that MRP2 is involved in the secretion of camptothecin. nih.gov

Breast Cancer Resistance Protein (BCRP/MXR/ABCG2) : Overexpression of BCRP/MXR has been shown to confer high levels of resistance to camptothecin derivatives like topotecan (B1662842) and SN-38. aacrjournals.orgnih.gov For example, colon and breast cancer cell lines overexpressing MXR were 400- to 1000-fold more resistant to topotecan and SN-38, which was associated with reduced drug accumulation and increased energy-dependent efflux. aacrjournals.org

Table 2: ABC Transporters Involved in Camptothecin Efflux

| Transporter | Gene Name | Substrates | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 (MDR1) | Topotecan, Camptothecin | aacrjournals.orgnih.govnih.gov |

| Multidrug Resistance Protein 1 (MRP1) | ABCC1 | Camptothecins | nih.govsemanticscholar.org |

| Multidrug Resistance Protein 2 (MRP2) | ABCC2 | Camptothecin | nih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 (MXR) | Topotecan, SN-38, Mitoxantrone | aacrjournals.orgnih.govnih.gov |

DNA Damage Response and Repair Pathways

The cytotoxicity of camptothecins stems from the conversion of drug-stabilized Topo I-DNA single-strand breaks into lethal double-strand breaks (DSBs) during DNA replication. springermedizin.deresearchgate.net Consequently, the cell's ability to respond to and repair this DNA damage is a crucial factor in determining its sensitivity or resistance to the drug. nih.govnih.gov

Alterations in the DNA Damage Response (DDR) pathways can lead to resistance by efficiently repairing the drug-induced lesions before they can trigger cell death. nih.govmdpi.commdpi.com Key repair pathways involved include:

Base Excision Repair (BER) Pathway : This pathway is involved in repairing the single-stranded DNA damage caused by Topo I inhibitors. Key proteins in this pathway include PARP1, XRCC1, and Tyrosyl-DNA phosphodiesterase 1 (TDP1), which is responsible for removing the Topo I peptide from the DNA break. nih.govmdpi.com Overexpression of XRCC1 has been shown to increase tolerance to camptothecin. nih.gov

Homologous Recombination (HR) : This is a major pathway for the error-free repair of the DSBs that are formed when replication forks collide with the stabilized cleavable complexes. nih.govresearchgate.net Cells with proficient HR are better able to survive treatment with Topo I inhibitors. Conversely, cells deficient in HR pathways are often more sensitive to these agents. nih.gov

The DDR is a complex network, and alterations that lead to enhanced DNA repair or a failure to initiate apoptosis in the presence of extensive DNA damage can both contribute to camptothecin resistance. nih.govmdpi.com Therefore, the status of a tumor's DDR pathways can be a critical determinant of its response to camptothecin-based therapies. mdpi.comresearchgate.net

Efficient Repair of Topo I-DNA Cleavable Complexes

Camptothecin exerts its cytotoxic effects by trapping topoisomerase I (Topo I) in a covalent complex with DNA, known as the Topo I-DNA cleavable complex. nih.govacs.org The stabilization of this complex prevents the re-ligation of the single-strand DNA break created by the enzyme, which can lead to lethal double-strand breaks when a replication fork collides with it. nih.govnih.govoup.com Cells have evolved several pathways to repair these lesions, and the efficiency of these repair mechanisms can determine resistance to camptothecin.

One of the primary enzymes involved in the repair of these complexes is Tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.govnih.gov TDP1 hydrolyzes the phosphotyrosyl bond that links Topo I to the 3' end of the DNA break, thereby excising the Topo I adduct and allowing subsequent repair of the single-strand break. nih.gov Cells deficient in TDP1 have shown hypersensitivity to camptothecin, highlighting the enzyme's critical role in repairing this specific type of DNA damage. nih.gov

In addition to direct excision by TDP1, other pathways involving structure-specific endonucleases can also remove the Topo I-DNA crosslink. nih.gov These pathways involve incising the DNA backbone adjacent to the protein adduct, removing a segment of DNA that includes the crosslinked Topo I. nih.gov The redundancy and interplay of these repair pathways contribute to the cellular capacity to tolerate camptothecin-induced damage.

| Repair Pathway | Key Enzyme/Component | Function in Resistance |

| Direct Excision | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Hydrolyzes the covalent bond between Topo I and DNA, removing the protein adduct. nih.govnih.gov |

| Endonuclease-Mediated Excision | Structure-specific endonucleases (e.g., XPF) | Incise the DNA backbone to remove the Topo I-DPC along with adjacent DNA. nih.gov |

| Poly(ADP-ribose) Polymerase (PARP) | PARP | Part of a multiprotein complex with TDP1; PARP-deficient cells are hypersensitive to camptothecins. nih.gov |

Role of Ubiquitin-Proteasome Pathway in Topo I Degradation

Another significant mechanism of resistance involves the targeted degradation of Topo I itself through the ubiquitin-proteasome pathway (UPP). nih.govaacrjournals.orgaacrjournals.org This process reduces the cellular levels of the drug's target, thereby diminishing the formation of toxic Topo I-DNA cleavable complexes upon drug exposure. The rate of Topo I degradation has been directly linked to camptothecin resistance. nih.govnih.govsemanticscholar.org

The degradation process is initiated in response to the formation of the Topo I-DNA-camptothecin ternary complex. nih.govnih.gov This complex is recognized by cellular machinery that tags Topo I for destruction. Key steps in this pathway include:

Phosphorylation: The DNA-dependent protein kinase (DNA-PKcs) phosphorylates Topo I on the serine 10 residue (topoI-pS10). nih.govnih.govsemanticscholar.org This phosphorylation event is a critical prerequisite for subsequent ubiquitination.

Ubiquitination: The phosphorylated Topo I is then ubiquitinated by the E3 ubiquitin ligase, BRCA1. nih.govnih.govsemanticscholar.org

Proteasomal Degradation: The polyubiquitinated Topo I is recognized and degraded by the 26S proteasome. aacrjournals.orgaacrjournals.org

Research has shown that a higher basal level of phosphorylated Topo I (topoI-pS10) in cancer cells correlates with more rapid degradation of the enzyme following camptothecin treatment, leading to increased resistance. nih.govnih.govsemanticscholar.org Conversely, inhibiting the 26S proteasome with agents like MG132 can prevent camptothecin-induced Topo I down-regulation and sensitize resistant cells to the drug. aacrjournals.orgaacrjournals.org The proficiency of this degradation pathway varies among different tumor cell lines, which may partly explain the heterogeneity in their sensitivity to camptothecin. aacrjournals.orgaacrjournals.org

| Step | Key Protein | Description | Role in Resistance |

| Binding | Ku70/Ku80 | The heterodimer binds to Topo I. nih.govsemanticscholar.org | Facilitates the recruitment of DNA-PKcs. |

| Phosphorylation | DNA-PKcs | Phosphorylates Topo I at Serine 10. nih.govnih.govsemanticscholar.org | A higher basal level of phosphorylation leads to faster degradation and greater resistance. nih.govnih.gov |

| Ubiquitination | BRCA1 | Acts as an E3 ligase to attach ubiquitin tags to phosphorylated Topo I. nih.govnih.govsemanticscholar.org | Marks Topo I for destruction. |

| Degradation | 26S Proteasome | Degrades the ubiquitinated Topo I. aacrjournals.orgaacrjournals.org | Reduces the amount of drug target, thereby lowering drug efficacy. |

Apoptosis Resistance Mechanisms

Apoptosis, or programmed cell death, is the ultimate fate of cancer cells that sustain irreparable DNA damage from camptothecin treatment. Therefore, the development of mechanisms to resist apoptosis is a critical factor in acquired drug resistance.

Studies comparing camptothecin-sensitive and -resistant cancer cell lines have revealed that resistant cells exhibit a generalized resistance to a wide range of apoptotic stimuli, not just camptothecin. aacrjournals.org For example, the camptothecin-resistant prostate cancer subline RC0.1 showed markedly reduced apoptotic responses to cisplatin, staurosporine, UV radiation, and serum starvation when compared to its parental DU145 cell line. aacrjournals.org

This broad resistance phenotype is associated with significant alterations in the expression of apoptosis-related genes. aacrjournals.org Key pathways implicated in this resistance include:

The Akt Pathway: This is a major cell survival pathway. Functional studies using inhibitors like wortmannin have supported the involvement of the Akt pathway in conferring apoptosis resistance in camptothecin-resistant cells. aacrjournals.org

The NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a transcription factor that promotes the expression of anti-apoptotic genes. In some resistant cell lines, camptothecin-induced DNA damage leads to the activation of NF-κB, which helps the cells survive the treatment. iiarjournals.org

Bcl-2 Family Proteins: Anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1, are critical survival factors in many cancers. nih.gov Their overexpression can block the induction of apoptosis by various chemotherapeutic agents, including camptothecin. nih.gov

Interestingly, gene expression profiling has revealed a complex pattern of changes. While some gene expression differences align with the expected anti-apoptotic phenotype (e.g., changes in BAD and caspase-6), many alterations are paradoxical, suggesting a complex rewiring of cellular signaling networks in the development of resistance. aacrjournals.org

Genomic and Karyotypic Alterations in Resistant Cell Lines

Detailed characterization of resistant cell lines, such as the T-ALL-derived CPT-K5 line, has provided specific insights into these genomic changes when compared to the parental CPT-sensitive RPMI-8402 line. nih.govnih.gov

Karyotypic Changes: Resistant CPT-K5 cells were found to have acquired additional structural aberrations and a different modal chromosome number compared to the parental line. nih.govnih.govresearchgate.net

Copy Number Alterations (CNAs): Using array comparative genomic hybridization (aCGH), researchers identified a large number of CNAs in the resistant cells. nih.goviiarjournals.org These included deletions and amplifications of specific chromosomal regions containing genes relevant to camptothecin's mechanism of action and resistance.

Specific Gene Alterations:

Deletion of TOP1: A deletion was observed at chromosome 20q12, the locus containing the TOP1 gene, which codes for the drug's target. iiarjournals.org Reducing the target level is a direct mechanism of resistance.

Amplification of ABCG2: A high level of amplification was seen at 4q22.1, which contains the ABCG2 gene. iiarjournals.org ABCG2 is an ATP-binding cassette transporter protein known to efflux various drugs from the cell, thus reducing intracellular drug concentration.

Amplification of TDP1: An amplified region at 14q31.3-q32.11 containing the TDP1 gene was also identified. iiarjournals.org As discussed previously, TDP1 is crucial for repairing Topo I-DNA complexes.

Genomic Instability: The resistant CPT-K5 cell line also showed a significant increase in the number of unbalanced DNA breakpoints and alterations in short tandem repeat (STR) alleles, indicative of widespread genomic instability induced during the selection for drug resistance. nih.govnih.gov

| Cell Line | Karyotype/Genomic Feature | Specific Alteration | Implication for Resistance |

| CPT-K5 (Resistant) | Karyotype | Acquired structural aberrations, reduced modal chromosome number. nih.govnih.gov | General genomic instability. |

| CPT-K5 (Resistant) | Copy Number | Deletion at 20q12. iiarjournals.org | Loss of the TOP1 gene, reducing the drug target. |

| CPT-K5 (Resistant) | Copy Number | Amplification at 4q22.1. iiarjournals.org | Increased expression of the ABCG2 drug efflux pump. |

| CPT-K5 (Resistant) | Copy Number | Amplification at 14q31.3-q32.11. iiarjournals.org | Increased expression of the TDP1 DNA repair enzyme. |

| CPT-K5 (Resistant) | STR Alleles | Highly different profile and increased number of alleles compared to parental line. nih.govnih.gov | Marker of CPT-induced genomic instability. |

Vi. Research on Novel Camptothecin Analogues and Delivery Systems

Nanotechnology-Based Drug Delivery Systems

Targeted Delivery Strategies

Targeted delivery aims to concentrate therapeutic agents at the tumor site while minimizing exposure to healthy tissues, thereby improving efficacy and reducing systemic toxicity. Strategies for camptothecin (B557342) delivery can be broadly categorized into passive and active targeting, along with stimulus-responsive approaches.

Passive targeting relies on the physiological characteristics of tumor vasculature and lymphatic drainage, primarily the Enhanced Permeability and Retention (EPR) effect nih.govresearchgate.netnih.gov. Tumors often exhibit leaky blood vessels and impaired lymphatic drainage, allowing nanoparticles carrying camptothecin to accumulate preferentially in the tumor microenvironment compared to normal tissues nih.govresearchgate.netnih.gov. This accumulation enhances drug penetration and prolongs its retention at the tumor site.

Active targeting involves functionalizing delivery vehicles with specific ligands that bind to receptors overexpressed on cancer cells or tumor vasculature mdpi.comnih.gov. This receptor-mediated endocytosis or binding promotes enhanced cellular uptake and localization of the camptothecin payload.

Ligand Examples: A diverse array of ligands has been employed, including antibodies, peptides (such as RGD peptides targeting integrin αvβ3), folic acid (targeting folate receptors), and aptamers researchgate.netnih.gov.

Delivery Systems: Antibody-drug conjugates (ADCs) represent a successful application of active targeting, with agents like trastuzumab deruxtecan (B607063) and sacituzumab govitecan delivering camptothecin payloads to specific cancer cells mdpi.com. Furthermore, nanoparticles conjugated with folic acid or RGD peptides have demonstrated targeted delivery and increased cellular uptake in preclinical models researchgate.netresearchgate.net.

Stimulus-responsive delivery systems are designed to release camptothecin in response to specific endogenous or exogenous stimuli present within the tumor microenvironment or externally applied researchgate.netnih.gov. This approach allows for spatiotemporally controlled drug release, ensuring that the active drug is liberated precisely at the target site.

Endogenous Stimuli: These systems leverage unique tumor microenvironmental conditions. For instance, camptothecin conjugates incorporating disulfide bonds are sensitive to the elevated intracellular glutathione (B108866) (GSH) concentrations, leading to rapid payload release. One such system, HCN, a camptothecin conjugate functionalized with HER2 targeting ligands, demonstrated supersensitivity to intracellular redox potential, releasing its payload in less than 30 minutes acs.org. Other endogenous stimuli include specific enzyme activities and pH variations common in tumors researchgate.netnih.gov.

Exogenous Stimuli: External triggers such as light, temperature, ultrasound, and magnetic fields can also be used to control drug release from responsive nanocarriers researchgate.net.

Prodrug Strategies for Camptothecin Sodium and Analogues

Prodrug strategies are a cornerstone in overcoming the pharmacokinetic and toxicity limitations of camptothecin. By chemically modifying the parent drug, prodrugs are designed to be inactive or less toxic until they are converted into the active camptothecin or its active metabolite in vivo.

The primary objectives of developing camptothecin prodrugs are to:

Enhance Water Solubility: Many camptothecin prodrugs are designed to be significantly more water-soluble than the parent compound, facilitating intravenous administration mdpi.comacs.orgnih.govthno.orggoogle.comresearchgate.net.

Improve Stability: Prodrug modifications can protect the labile lactone ring from premature hydrolysis, preserving the drug's activity mdpi.comdovepress.com.

Achieve Controlled Release: Prodrugs can be engineered for release triggered by specific physiological conditions or enzymes, enabling targeted drug delivery mdpi.comnih.gov.

Reduce Systemic Toxicity: By improving targeting and controlling release, prodrug strategies can minimize exposure of healthy tissues to the cytotoxic drug, thereby reducing side effects mdpi.comnih.gov.

Various chemical approaches are employed to create camptothecin prodrugs.

Conjugation Strategies:

Peptide-Based Prodrugs: Camptothecin can be conjugated to peptides or amino acids, which can influence solubility, stability, and cellular uptake. For example, the CPT-ALA prodrug, formed by conjugating camptothecin to 5-aminolevulinate, demonstrated potent antitumor activity in vitro and in vivo with reduced neuronal damage compared to free camptothecin acs.orgacs.org.

Polymer Conjugates: Macromolecular prodrugs, such as polyethylene (B3416737) glycol (PEG) conjugates, have been developed to improve pharmacokinetic profiles and reduce toxicity mdpi.comacs.org.

Self-Assembling Prodrugs (SAPDs): These innovative prodrugs involve conjugating multiple camptothecin molecules to a hydrophilic segment, enabling them to self-assemble into filamentous nanostructures in aqueous solutions. This approach significantly enhances water solubility while retaining high potency. Studies have shown these SAPDs exhibit substantially greater efficacy against primary brain cancer cells compared to irinotecan (B1672180) thno.org.

Enzyme-Activated Prodrugs:Prodrugs designed for activation by specific endogenous enzymes are a key area of research. For instance, irinotecan (CPT-11) is a clinically approved camptothecin prodrug that is metabolized by carboxylesterases (CEs) into its highly potent active metabolite, SN-38nih.govaacrjournals.org. Ongoing research focuses on designing novel camptothecin prodrugs that can be selectively activated by specific CEs, such as human liver CE (hCE1) or human intestinal CE (hiCE), to optimize therapeutic outcomesnih.govaacrjournals.org.

Formulating camptothecin prodrugs into nanosuspensions can further enhance their therapeutic potential by enabling sustained drug release and improving pharmacokinetic properties dovepress.com. For example, CZ48 nanosuspensions (NS-S) demonstrated a 31-fold prolonged elimination half-life of CPT and a 2.4-fold enhanced CPT exposure compared to its cosolvent formulation, leading to improved anticancer activity dovepress.com.

Data Tables

Table 1: Comparative Efficacy of Novel Camptothecin Prodrugs Against Primary Brain Cancer Cells

| Prodrug Formulation | Comparative Efficacy vs. Irinotecan | Reference |

| dCPT-K2 | Much higher potency (IC50 values two orders of magnitude lower) | thno.org |

| dCPT-OEG5-K2 | Much higher potency (IC50 values two orders of magnitude lower) | thno.org |

| dCPT-Sup35-K2 | Much higher potency (IC50 values two orders of magnitude lower) | thno.org |

Table 2: Pharmacokinetic and Release Profile Enhancements of Camptothecin Prodrug Formulations

| Formulation/Prodrug | Enhancement Metric | Improvement | Reference |

| CZ48 Nanosuspension (NS-S) | CPT Elimination Half-Life | 31-fold prolonged vs. cosolvent | dovepress.com |

| CZ48 Nanosuspension (NS-S) | CPT Exposure | 2.4-fold enhanced vs. cosolvent | dovepress.com |

| HCN (CPT conjugate) | Payload Release (in response to intracellular redox stimulus) | <30 minutes | acs.org |

Compound List

Camptothecin (CPT)

this compound

Irinotecan (CPT-11)

SN-38

10-hydroxycamptothecin (B1684218) (HCPT)

CZ48

CPT-ALA

CRLX101

NK012

Exatecan

Lurtotecan

Sinotecan

Trastuzumab deruxtecan

Sacituzumab govitecan

BP-CPT

dCPT-K2

dCPT-OEG5-K2

dCPT-Sup35-K2

Prothecan

Camptothecin-20-phosphate

10-methoxy camptothecin

11hydroxy camptothecin

Desoxy camptothecin

20hexanoyl-10-methoxy camptothecin

9-amino camptothecin

HCN (Camptothecin conjugate)

Vii. Future Directions and Emerging Research Avenues

Development of Next-Generation Topo I Inhibitors with Novel Mechanisms

The quest for improved Topo I inhibitors is driven by the need to overcome the limitations of early camptothecins, such as the metabolic instability of the lactone ring and the emergence of drug resistance. nih.govresearchgate.net Research is focused on several promising classes of next-generation inhibitors, each with unique structural modifications and mechanisms of action.

One major strategy involves modifying the camptothecin (B557342) scaffold to create compounds with greater stability and cellular uptake. nih.gov Homocamptothecins, for example, replace the unstable six-membered lactone ring with a more stable seven-membered β-hydroxylactone ring. nih.govresearchgate.net Another approach involves creating lipophilic camptothecin analogs, such as gimatecan, which is modified at the seven-position for rapid cellular accumulation and the formation of a stable Topo I-DNA-drug ternary complex. nih.govresearchgate.net

Beyond direct analogs, significant effort is being invested in entirely new chemical scaffolds that inhibit Topo I. These non-camptothecin inhibitors offer the potential for different binding modes and mechanisms, possibly circumventing existing resistance pathways. Classes currently under investigation include indolocarbazoles, indenoisoquinolines, and dibenzonaphthyridinones. nih.govresearchgate.net The indenoisoquinolines, for instance, were identified as potent Topo I inhibitors through COMPARE analysis of the NCI 60-cell line screen, and their interaction with the Topo I-DNA complex has been elucidated through co-crystal structures. nih.govresearchgate.net

Recent research has also provided a more nuanced understanding of how Topo I inhibition leads to DNA damage. A 2024 study identified the specific genomic locations where DNA breaks occur, revealing a new mechanism of R-loop-mediated genome instability. news-medical.net This deeper mechanistic insight could pave the way for designing novel inhibitors that exploit these specific cellular processes for greater cancer cell-specific lethality. news-medical.net

| Inhibitor Class | Example Compound(s) | Key Feature / Novel Mechanism | Development Stage Mentioned |

|---|---|---|---|

| Homocamptothecins | Diflomotecan | More stable seven-membered β-hydroxylactone ring. nih.govresearchgate.net | Phase II Clinical Trial nih.govresearchgate.net |

| Lipophilic Camptothecins | Gimatecan | Seven-position modification for enhanced uptake and stable complex formation. nih.govresearchgate.net | Phase II Clinical Trial nih.govresearchgate.net |

| Indolocarbazoles | Edotecarin | Non-camptothecin scaffold; results in different DNA cleavage patterns (C/T-G vs. T-G/A for camptothecins). nih.govresearchgate.net | Phase II Clinical Trial nih.govresearchgate.net |

| Indenoisoquinolines | N/A | Identified via NCI 60-cell line COMPARE analysis; novel non-camptothecin scaffold. nih.govresearchgate.net | Preclinical Development researchgate.net |

| Dibenzonaphthyridinones | ARC-111 | Extensive structure-activity relationship studies conducted. nih.govresearchgate.net | Preclinical Study nih.govresearchgate.net |

Combinatorial Research Approaches in Preclinical Models

To enhance the therapeutic index of camptothecins and combat resistance, researchers are actively exploring combination strategies in preclinical models. The rationale is to pair Topo I inhibitors with agents that have synergistic or complementary mechanisms of action.

A notable approach involves combining camptothecins with fluoropyrimidines, such as fluorouracil or floxuridine (B1672851). bioworld.com Preclinical research has demonstrated that co-encapsulating irinotecan (B1672180) and floxuridine in a liposomal vehicle at a fixed mole ratio can significantly reduce tumor size and delay tumor growth in mouse xenograft models of human colorectal and pancreatic cancers, compared to the administration of the free drugs. bioworld.com This delivery method ensures coordinated delivery of the two agents to the tumor site.

Other combinations investigated in preclinical and early clinical studies include pairing camptothecins with platinum-based compounds like cisplatin, and with other cytotoxic agents. nih.gov The sequencing of drug administration is often a critical factor in these studies to maximize synergy. The combination of irinotecan with 5-fluorouracil (B62378) and leucovorin has also been reported in case studies, demonstrating its potential clinical application. nih.gov These preclinical investigations are essential for identifying the most promising combinations and schedules to advance into clinical trials. nih.gov

Advanced In Vitro and In Vivo Model Systems for Efficacy and Resistance Studies

The development of more predictive preclinical models is crucial for accelerating the translation of promising camptothecin analogs and combinations into the clinic. Research is moving beyond traditional 2D cell cultures and standard animal models to more sophisticated systems that better recapitulate the complexity of human tumors and their microenvironment.

In vitro models have evolved to facilitate high-throughput screening (HTS) for both efficacy and toxicity assessments. mdpi.com Advanced systems such as 3D organoids and "organ-on-a-chip" technology are being developed to provide a more physiologically relevant context, which is particularly important for assessing drug metabolism and potential organ-specific toxicities. mdpi.com For camptothecin research, cell-based models remain vital for studying mechanisms of resistance. For example, multidrug-resistant (MDR) Chinese hamster ovary (CHO) cells that overexpress P-glycoprotein have been used to evaluate the susceptibility of various camptothecin analogues like topotecan (B1662842) and SN-38 to efflux-pump-mediated resistance. nih.gov

In vivo research relies heavily on animal models, particularly mice with tumor xenografts, to assess antitumor activity. nih.gov Studies have used severe combined immunodeficient (SCID) mice with human tumor cell engraftments to test novel formulations, such as camptothecin encapsulated in β-cyclodextrin nanosponges for treating prostate cancer. elsevierpure.com These models allow for the evaluation of a drug's ability to delay tumor growth in a living system. elsevierpure.com Furthermore, specific models are used to study resistance; for instance, B6D2F1 mice implanted with MDR sublines of P388 leukemia have been used to confirm the therapeutic effect of topotecan against resistant tumors in a whole-animal context. nih.gov

| Model Type | Specific Example | Research Application | Key Finding/Use |

|---|---|---|---|

| In Vitro Cell Line | DU145 & PC-3 (Prostate Cancer) | Efficacy of new formulations. elsevierpure.com | Evaluated inhibitory effect, adhesion, and migration with CN-CPT. elsevierpure.com |

| In Vitro Resistance Model | CHRC5 (MDR Chinese Hamster Ovary Cells) | Study of cross-resistance. nih.gov | Demonstrated that TPT and SN-38 are susceptible to P-glycoprotein efflux. nih.gov |

| In Vivo Xenograft Model | SCID mice with PC-3 cell engraftment | In vivo efficacy and toxicity. elsevierpure.com | Showed CN-CPT delayed tumor growth without apparent toxicity. elsevierpure.com |

| In Vivo Resistance Model | Mice with MDR P388 leukemia sublines | Therapeutic effect against resistant tumors. nih.gov | Confirmed therapeutic effect of topotecan in vivo against MDR cells. nih.gov |

| Advanced In Vitro System | Organ-on-a-chip models | Preclinical efficacy and safety. mdpi.com | Aims to mimic human physiology to better predict drug efficacy and toxicity. mdpi.com |

Computational and Structural Biology for Rational Design

The integration of computational methods into the drug discovery process has revolutionized the rational design of new therapeutic agents. nih.gov These in silico approaches leverage knowledge of the three-dimensional structures of drug targets to design and screen novel molecules with high specificity and affinity, accelerating the development of next-generation camptothecin analogs. bio.net

Key computational methodologies include molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies. nih.gov Molecular docking predicts how a small molecule, such as a camptothecin derivative, binds to its target, Topo I. This can be used to understand the molecular basis of resistance caused by mutations in the enzyme and to design new analogs that can overcome these changes. acs.org Virtual screening allows researchers to rapidly search large libraries of chemical compounds to identify those with a high probability of binding to the target, significantly narrowing the field of candidates for experimental testing. nih.gov

Research into Overcoming Resistance through Molecular Modulation

Clinical resistance to camptothecins is a significant hurdle and a primary focus of ongoing research. nih.govnih.gov Resistance is a multifactorial phenomenon, with several key mechanisms identified in experimental models. nih.govresearchgate.net These include:

Reduced Drug Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump camptothecin analogs out of the cancer cell, reducing their intracellular concentration. nih.gov

Modified Cellular Response: Changes in downstream pathways, such as DNA damage repair and apoptosis, can allow cancer cells to survive the DNA damage induced by camptothecins. nih.govresearchgate.net

Research into overcoming resistance focuses on modulating these molecular pathways. One strategy is the development of camptothecin analogs that are not substrates for ABC transporters, thereby avoiding efflux-mediated resistance. nih.gov Another approach is to use combination therapies with agents that inhibit specific resistance pathways. For example, preclinical studies have shown that the p38 MAPK signaling pathway is involved in resistance to irinotecan. researchgate.net Inhibition of p38 was found to sensitize both sensitive and resistant colon cancer cells to the drug in xenograft models, suggesting that targeting this pathway could be a viable strategy to overcome clinical resistance. researchgate.net A deeper understanding of the molecular events that regulate cellular responses to camptothecin-induced DNA damage is critical for identifying new targets for molecular modulation and designing strategies to restore drug sensitivity. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for validating the purity and structure of Camptothecin sodium in preclinical studies?

- Methodological Answer : Use a combination of mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) for structural elucidation. For purity validation, UV spectroscopy at λmax 254–370 nm provides a cost-effective quantitative method. Ensure calibration with a certified this compound standard (e.g., molecular weight 349.2 g/mol) and cross-validate results against HPLC .

- Example Data :

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| MS | m/z 349.2 [M+H]+ | Molecular weight confirmation |

| FTIR | 1745 cm⁻¹ (lactone) | Functional group analysis |

| UV | Absorbance at 370 nm | Quantification |

Q. How is this compound’s mechanism of action experimentally confirmed in cancer cell lines?

- Answer : Use in vitro cytotoxicity assays (e.g., MTT) to measure IC50 values. Confirm topoisomerase I (topo I) inhibition via DNA relaxation assays. For mechanistic validation, perform Western blotting to detect stabilization of topo I-DNA cleavage complexes and downstream apoptosis markers (e.g., caspase-3 cleavage). Dose-dependent cell cycle arrest (e.g., S-phase arrest in NPC cells) can be assessed via flow cytometry .

Q. What are the standard protocols for preparing this compound solutions to ensure stability in cell culture experiments?

- Answer : Dissolve this compound in DMSO (stock concentration ≤10 mM), aliquot to avoid freeze-thaw cycles, and store at -80°C. For aqueous solutions, use phosphate-buffered saline (PBS) with 0.1% BSA to stabilize the lactone ring. Monitor pH (ideally 6.5–7.4) to prevent hydrolysis to the inactive carboxylate form .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dose-response outcomes across different cancer models?

- Answer : Conduct comparative studies using standardized cell lines (e.g., LNCaP for prostate cancer vs. C666-1 for nasopharyngeal carcinoma). Variables to control:

- Cell density : Optimize to 5×10³ cells/well for MTT assays.

- Exposure time : 24–72 hr treatments to capture time-dependent effects.

- Serum concentration : ≤10% FBS to minimize drug-binding interactions.

Q. What experimental designs are effective for optimizing this compound combination therapies with other chemotherapeutics?

- Answer : Use a factorial design to test synergism (e.g., CompuSyn software). Example protocol:

Pre-treatment : Administer this compound 2 hr before taxanes to maximize topo I inhibition before microtubule stabilization.

Dose ratios : Test 1:1 to 1:10 molar ratios with platinum agents.

Endpoint assays : Measure apoptosis (Annexin V/PI) and DNA damage (γH2AX foci).

- Data Interpretation : Synergy scores (Combination Index <1) must be validated in in vivo xenografts to account for pharmacokinetic interactions .

Q. How can researchers address the solubility and bioavailability limitations of this compound in in vivo studies?

- Answer :

- Formulation : Use nanocarriers (e.g., liposomes or PEGylated nanoparticles) to enhance aqueous solubility.

- Dosing : Intraperitoneal (IP) administration at 5–10 mg/kg every 3 days minimizes systemic toxicity.

- Bioavailability Monitoring : Measure plasma lactone:carboxylate ratios via LC-MS/MS at 0.5–24 hr post-dose .

Methodological Challenges and Solutions

Q. How to validate this compound’s target engagement in complex biological systems?

- Answer : Use proximity ligation assays (PLA) to visualize topo I-DNA-Camptothecin ternary complexes in situ. For in vivo validation, employ CRISPR-Cas9-engineered Topo I-KO models to confirm on-target effects .

Q. What statistical approaches are critical for analyzing this compound’s heterogeneous response data in patient-derived xenografts (PDX)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.